molecular formula C18H21ClN2O5S B5171601 3-chloro-N-(2-furylmethyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide

3-chloro-N-(2-furylmethyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide

Cat. No. B5171601
M. Wt: 412.9 g/mol
InChI Key: NGWCSVXBVVAMTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(2-furylmethyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide, also known as TAK-659, is a small-molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune disorders. The purpose of

Mechanism of Action

3-chloro-N-(2-furylmethyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide works by selectively inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathway that regulates cell growth, differentiation, and survival. By blocking BTK activity, this compound prevents the activation of downstream signaling pathways that promote cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include inhibition of BTK activity, reduction in tumor growth and proliferation, suppression of cytokine production and inflammation, and modulation of immune cell function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-chloro-N-(2-furylmethyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide as a research tool is its high selectivity for BTK, which allows for specific targeting of this enzyme in preclinical models. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in in vivo experiments.

Future Directions

There are several potential future directions for research on 3-chloro-N-(2-furylmethyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide. These include further preclinical studies to evaluate its efficacy and safety in various types of cancer and autoimmune disorders, as well as clinical trials to test its potential as a therapeutic agent in humans. Additionally, there is potential for the development of new analogs and derivatives of this compound with improved pharmacokinetic properties and potency.

Synthesis Methods

3-chloro-N-(2-furylmethyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide is synthesized through a multi-step process that involves the reaction of 3-chloro-4-aminobenzamide with 2-furylmethyl bromide, followed by the coupling of the resulting intermediate with 1-(methylsulfonyl)-4-piperidineol. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

3-chloro-N-(2-furylmethyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide has been extensively studied in preclinical models of cancer and autoimmune disorders, including lymphoma, leukemia, multiple myeloma, and rheumatoid arthritis. In these studies, this compound has been shown to inhibit the growth and proliferation of cancer cells and reduce inflammation and autoimmunity.

properties

IUPAC Name

3-chloro-N-(furan-2-ylmethyl)-4-(1-methylsulfonylpiperidin-4-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O5S/c1-27(23,24)21-8-6-14(7-9-21)26-17-5-4-13(11-16(17)19)18(22)20-12-15-3-2-10-25-15/h2-5,10-11,14H,6-9,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWCSVXBVVAMTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)OC2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.